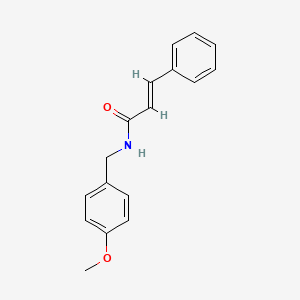

N-(4-methoxybenzyl)-3-phenylacrylamide

CAS No.:

Cat. No.: VC11042639

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO2 |

|---|---|

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | (E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+ |

| Standard InChI Key | YWUCDOCDJRSCPM-FMIVXFBMSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |

| SMILES | COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Methoxybenzyl)-3-phenylacrylamide features a central acrylamide scaffold () substituted with a 4-methoxybenzyl group at the nitrogen atom and a phenyl ring at the β-position of the acrylamide (Figure 1) . The methoxy group () at the para position of the benzyl moiety enhances electron-donating effects, influencing the compound’s reactivity and interactions with biological targets.

Physicochemical Data

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical properties of N-(4-methoxybenzyl)-3-phenylacrylamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.273 g/mol |

| Exact Mass | 258.100 Da |

| PSA (Polar Surface Area) | 67.08 Ų |

| LogP (Partition Coefficient) | 3.81 |

| HS Code | 2922299090 |

The high LogP value indicates lipophilicity, suggesting favorable membrane permeability, while the PSA reflects moderate polarity due to the amide and methoxy groups.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Acrylation of Aniline Derivatives: Reaction of 3-nitroaniline with methacryloyl chloride in the presence of triethylamine yields N-(3-nitrophenyl)methacrylamide .

-

Benzylation: Subsequent substitution of the nitro group with 4-methoxybenzylamine under basic conditions (e.g., NaH in THF) produces the target compound .

-

Dissolve 3-nitroaniline (10 mmol) and triethylamine (2.5 mL) in anhydrous dichloromethane (DCM).

-

Add methacryloyl chloride (1.2 equiv) dropwise at 0°C under .

-

Stir for 4 hours, extract with ethyl acetate, and purify via silica gel chromatography (yield: 78%).

-

React the intermediate with 4-methoxybenzylamine (1.5 equiv) in THF using NaH as a base.

Spectroscopic Characterization

-

NMR (400 MHz, CDCl): δ 7.35–7.25 (m, 5H, phenyl), 6.85 (d, Hz, 2H, methoxybenzyl), 6.45 (dd, Hz, 1H, acrylamide α-H), 5.75 (d, Hz, 1H, acrylamide β-H), 4.40 (s, 2H, benzyl-CH), 3.80 (s, 3H, OCH) .

Regulatory and Industrial Considerations

Harmonized System (HS) Classification

Classified under HS Code 2922299090, this compound falls under "other amino-phenols and their derivatives," subject to a 6.5% MFN tariff . Regulatory compliance requires adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and phenyl groups to optimize bioavailability and target affinity.

-

In Vivo Toxicology: Assessment of acute and chronic toxicity profiles in preclinical models.

-

Drug Delivery Systems: Development of nanocarriers to enhance solubility and tissue-specific delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume